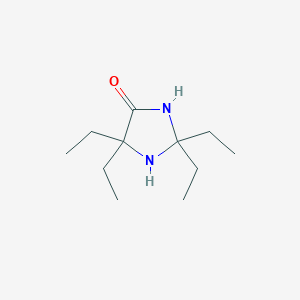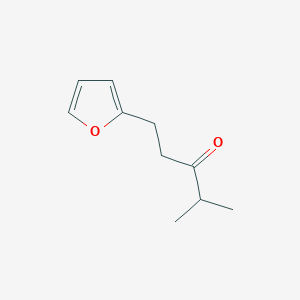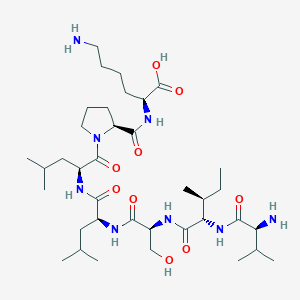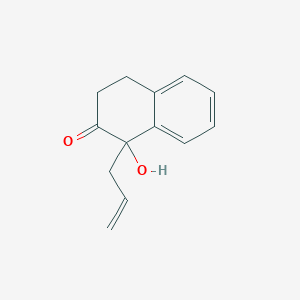
4-Imidazolidinone, 2,2,5,5-tetraethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Imidazolidinone, 2,2,5,5-tetraethyl- is a heterocyclic organic compound with the molecular formula C11H22N2O. It belongs to the class of imidazolidinones, which are five-membered ring structures containing nitrogen and oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolidinone, 2,2,5,5-tetraethyl- can be achieved through several methods. One common approach involves the reaction of 1,2-diamines with carbon dioxide in the presence of a basic promoter such as tetramethylphenylguanidine (PhTMG) and a dehydrative activator like diphenylphosphoryl azide (DPPA). This reaction is typically carried out in solvents such as acetonitrile (MeCN) or dichloromethane (CH2Cl2) at temperatures ranging from -40°C to room temperature .
Industrial Production Methods
Industrial production of 4-Imidazolidinone, 2,2,5,5-tetraethyl- often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Imidazolidinone, 2,2,5,5-tetraethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidinone compounds.
Aplicaciones Científicas De Investigación
4-Imidazolidinone, 2,2,5,5-tetraethyl- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Imidazolidinone, 2,2,5,5-tetraethyl- involves its interaction with molecular targets and pathways within biological systems. One key mechanism is the formation of iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones. This iminium activation lowers the substrate’s lowest unoccupied molecular orbital (LUMO), facilitating various chemical reactions .
Comparación Con Compuestos Similares
4-Imidazolidinone, 2,2,5,5-tetraethyl- can be compared with other similar compounds, such as:
2-Imidazolidinone: A cyclic derivative of urea with similar structural properties.
Benzimidazolidin-2-one: A benzene-fused analogue with distinct chemical and biological activities.
2,2,5,5-Tetramethyl-4-imidazolidinone: A structurally related compound with different substituents.
The uniqueness of 4-Imidazolidinone, 2,2,5,5-tetraethyl- lies in its specific substituents and the resulting chemical properties, which make it suitable for a wide range of applications.
Propiedades
Número CAS |
264279-60-9 |
|---|---|
Fórmula molecular |
C11H22N2O |
Peso molecular |
198.31 g/mol |
Nombre IUPAC |
2,2,5,5-tetraethylimidazolidin-4-one |
InChI |
InChI=1S/C11H22N2O/c1-5-10(6-2)9(14)12-11(7-3,8-4)13-10/h13H,5-8H2,1-4H3,(H,12,14) |
Clave InChI |
ARTINEXELSVQFU-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)NC(N1)(CC)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2'-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12583353.png)
![N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12583354.png)
![{[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B12583361.png)

![4-[(S)-Ethenesulfinyl]-1-fluoro-2-methylbenzene](/img/structure/B12583368.png)
![3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12583385.png)
![Pyrimidinium, 1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(2-furanyl)-, bromide](/img/structure/B12583393.png)

![Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy-](/img/structure/B12583406.png)
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12583412.png)

![2,9-Di([1,1'-biphenyl]-2-yl)-4,7-diphenyl-1,10-phenanthroline](/img/structure/B12583421.png)
